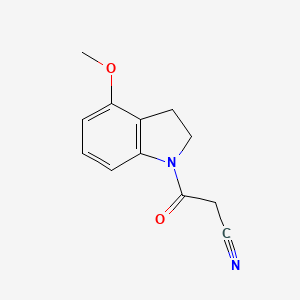
3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile
描述
3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile is a nitrile-containing heterocyclic compound characterized by a 3-oxopropanenitrile backbone linked to a 4-methoxy-substituted indoline moiety. The indoline group, a saturated derivative of indole, imparts unique electronic and steric properties due to its bicyclic structure and the electron-donating methoxy substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of polycyclic systems for pharmaceutical applications. Its reactivity stems from the α,β-unsaturated ketone and nitrile functionalities, enabling participation in cyclization, condensation, and nucleophilic addition reactions .
属性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC 名称 |
3-(4-methoxy-2,3-dihydroindol-1-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-4-2-3-10-9(11)6-8-14(10)12(15)5-7-13/h2-4H,5-6,8H2,1H3 |
InChI 键 |
DXNLISGQEVWVQK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC2=C1CCN2C(=O)CC#N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile typically involves the reaction of 4-methoxyindole with a suitable nitrile compound under specific conditions. One common method is the nucleophilic addition of 4-methoxyindole to a nitrile compound, followed by cyclization to form the indole ring. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Formation of 3-(4-Hydroxyindolin-1-yl)-3-oxopropanenitrile.
Reduction: Formation of 3-(4-Methoxyindolin-1-yl)-3-aminopropane.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
科学研究应用
3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can enhance its binding affinity to these targets, while the nitrile group can participate in hydrogen bonding or other interactions. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
相似化合物的比较
Comparison with Similar Compounds
The structural and functional diversity of 3-oxopropanenitrile derivatives arises from variations in the substituent attached to the central carbonyl group. Below is a detailed comparison of 3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile with key analogs:
Substituent-Based Structural Comparison
Physicochemical Properties
- Solubility : Methoxy and indoline groups enhance solubility in polar aprotic solvents (e.g., DMF) compared to hydrophobic ethylphenyl derivatives .
- Stability : Saturated indoline core reduces oxidation susceptibility relative to indole-based analogs .
Key Research Findings
Synthetic Versatility : 3-Oxopropanenitrile derivatives are pivotal in constructing heterocycles like pyridines, pyrazoles, and pyrimidines, with substituents dictating reaction pathways .
Bioactivity Optimization : Methoxy and halogen substituents enhance drug-likeness. For example, 3-(5-Bromo-1H-indol-3-yl)-3-oxopropanenitrile is commercially produced for anticancer research ($45–65/mg) , while methoxy groups improve hydrogen bonding in kinase inhibitors .
Electronic Effects : Electron-donating groups (e.g., methoxy) increase nucleophilic reactivity at the carbonyl, whereas electron-withdrawing groups (e.g., nitro) enhance electrophilicity .
生物活性
3-(4-Methoxyindolin-1-yl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
The compound features an indole moiety, which is known for its diverse biological activities. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with indole structures often exhibit significant antimicrobial properties. Studies have shown that derivatives of indole can outperform traditional antibiotics against various bacterial strains.
Table 1: Antimicrobial Activity of Indole Derivatives
| Compound | MIC (µg/mL) | Bacteria Tested | Activity Level |
|---|---|---|---|
| This compound | 0.56–12.50 | Staphylococcus aureus | High |
| Other Indole Derivatives | Varies | Escherichia coli, Pseudomonas aeruginosa | Moderate to High |
The above table summarizes the Minimum Inhibitory Concentration (MIC) values for various compounds, highlighting the superior activity of this compound against Staphylococcus aureus compared to traditional antibiotics like ampicillin.
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Case Study: Indole Derivative in Cancer Treatment
A study investigated the effects of this compound on human cancer cell lines. The results indicated:
- Cell Line : HeLa (cervical cancer)
- Concentration Range : 1–100 µM
- Results : Significant reduction in cell viability observed at concentrations above 10 µM, with IC50 values around 20 µM.
This suggests that the compound has potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in bacterial cells.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways, leading to cell death.
- Biofilm Disruption : Some studies suggest that it can inhibit biofilm formation, which is crucial for treating chronic infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


